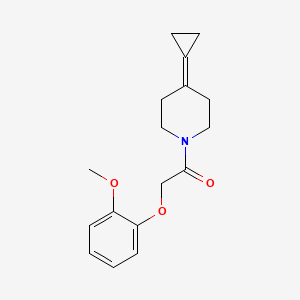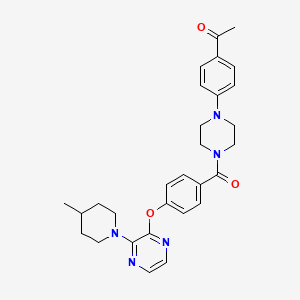
N1-(4-metilpiperazin-1-il)-N2-(4-(trifluorometoxi)fenil)oxalamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperazine ring substituted with a methyl group and an oxalamide moiety linked to a trifluoromethoxy-substituted phenyl ring. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with anti-inflammatory and analgesic properties.
Industry: The compound’s unique chemical properties make it suitable for use in material science and other industrial applications.
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit certain kinases, such as the pdgf receptor tyrosine kinase and the Serine/threonine-protein kinase Chk1 .
Mode of Action
It’s worth noting that kinase inhibitors typically work by binding to the kinase, thereby preventing it from phosphorylating other proteins and disrupting the signaling pathways within the cell .
Biochemical Pathways
Kinase inhibitors generally affect signal transduction pathways within the cell, which can lead to a variety of downstream effects, including changes in cell growth, differentiation, and survival .
Result of Action
Kinase inhibitors can lead to a variety of cellular effects, including cell cycle arrest, apoptosis, and changes in gene expression .
Análisis Bioquímico
Cellular Effects
Future studies should focus on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
Future studies should include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Future studies should include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is involved in are not well-documented. Future studies should include any enzymes or cofactors that it interacts with. This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
Future studies should include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
Future studies should include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves the following steps:
Formation of the piperazine derivative: The starting material, 4-methylpiperazine, is reacted with an appropriate acylating agent to introduce the oxalamide moiety.
Introduction of the trifluoromethoxy group: The trifluoromethoxy-substituted phenyl ring is introduced through a nucleophilic substitution reaction, often using a trifluoromethoxybenzene derivative and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxalamide moiety to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the phenyl ring or piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogenated compounds and bases (e.g., sodium hydride, NaH) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Comparación Con Compuestos Similares
Similar Compounds
N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethyl)phenyl)oxalamide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
N1-(4-methylpiperazin-1-yl)-N2-(4-methoxyphenyl)oxalamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it potentially more effective in certain applications compared to its analogs.
Propiedades
IUPAC Name |
N'-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N4O3/c1-20-6-8-21(9-7-20)19-13(23)12(22)18-10-2-4-11(5-3-10)24-14(15,16)17/h2-5H,6-9H2,1H3,(H,18,22)(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUZJBOKLZNOHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2411853.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2411854.png)


![2-cyclopropyl-1-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2411857.png)


![8-(4-ethylbenzoyl)-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2411867.png)

![Octahydro-pyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B2411869.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2411870.png)
![(2E)-2-methyl-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-3-phenylacrylamide](/img/structure/B2411871.png)


